molecular formula C12H13N3O B1482582 6-[(Benzyloxy)methyl]pyrimidin-4-amine CAS No. 2098038-75-4

6-[(Benzyloxy)methyl]pyrimidin-4-amine

Cat. No.: B1482582
CAS No.: 2098038-75-4
M. Wt: 215.25 g/mol
InChI Key: HXNMVEAKMUFRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Benzyloxy)methyl]pyrimidin-4-amine is a chemical compound intended for research and development purposes only. It is not for diagnostic or therapeutic uses. Pyrimidine derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. Similar aminopyrimidine structures are frequently investigated as key scaffolds in the development of novel pharmaceutical agents, including potential antitumor and antimicrobial compounds . The structure of this compound, which includes a benzyloxymethyl substituent, is characteristic of intermediates used in sophisticated organic synthesis. The presence of the amine functional group makes this compound a versatile building block for further chemical modifications, such as N-alkylation, which has been reported to enhance the biological activity of candidate molecules in preclinical research . Researchers can utilize this compound in the synthesis of more complex molecules for various experimental applications. This product is strictly for research use in a laboratory setting and is not intended for personal use.

Properties

IUPAC Name

6-(phenylmethoxymethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-12-6-11(14-9-15-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNMVEAKMUFRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzyloxy-Substituted Pyrimidines

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine Nitro, methyl, benzyloxy C₁₂H₁₂N₄O₃ 260.25 g/mol High reactivity (nitro group); research use (non-drug)
2-(Benzyloxy)pyridin-4-amine Pyridine core, benzyloxy C₁₂H₁₂N₂O 200.24 g/mol TPSA: 52.48 Ų; logP: 1.85; lab research

Key Differences :

  • Reactivity : The nitro group in 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine increases electrophilicity, making it more reactive than the benzyloxymethyl derivative .
  • Physicochemical Properties : 2-(Benzyloxy)pyridin-4-amine (pyridine core) has lower molecular weight and higher topological polar surface area (TPSA) than pyrimidine analogs, suggesting differences in solubility and bioavailability .

Pyrimidines with Heterocyclic Substituents

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications References
HY-10045 (AEE788) Pyrrolo[2,3-d]pyrimidine, ethylpiperazinyl C₂₇H₃₂N₆ 440.58 g/mol Kinase inhibitor (EGFR/VEGFR); stored at -20°C
6-(Benzimidazol-1-yl)-N-{5-[3-(dimethylamino)propoxy]pyridin-2-yl}pyrimidin-4-amine Benzimidazole, dimethylaminopropoxy C₂₁H₂₃N₇O 405.46 g/mol Enhanced solubility (polar propoxy group); PAINS alerts: None

Key Differences :

  • Complexity : HY-10045’s fused pyrrolopyrimidine system increases molecular weight and complexity, likely enhancing target specificity but reducing synthetic accessibility .
  • Solubility: The dimethylaminopropoxy group in the benzimidazole derivative improves aqueous solubility compared to benzyloxymethyl analogs .

Chloro-Substituted Pyrimidines

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications References
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine Chloro, dimethylamine C₆H₉ClN₄ 172.62 g/mol Chloro as leaving group; intermediate in cross-coupling
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine Chloro, benzyl, diethylamine C₁₆H₂₁ClN₄ 304.82 g/mol Higher lipophilicity (logP ~3.5); potential CNS activity

Key Differences :

  • Reactivity : Chloro substituents enable nucleophilic substitution or cross-coupling reactions, unlike the stable benzyloxymethyl group .
  • Lipophilicity : Diethylamine and benzyl groups in the latter compound increase logP, suggesting better blood-brain barrier penetration .

Thiophene and Aromatic Substituents

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications References
6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine Thiophene-methyl C₁₀H₁₀N₄S 218.28 g/mol Sulfur enhances metabolic stability; TPSA: 72.34 Ų
3-[2-(Benzyloxy)-8-methylquinolin-6-yl]-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Quinoline, pyrazolopyrimidine C₂₅H₂₄N₆O 424.50 g/mol Fused rings; aromatic bond count: 27; likely photoluminescent

Key Differences :

  • Metabolic Stability : Thiophene’s sulfur atom may reduce oxidative metabolism compared to benzyloxy derivatives .
  • Structural Rigidity: The quinoline-pyrazolopyrimidine hybrid in the latter compound offers rigidity for target binding but complicates synthesis .

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidines

A common approach starts from 4,6-dihalopyrimidines, where halogens (chlorine, bromine, iodine) are selectively substituted by nucleophiles such as benzyloxide ions.

  • Starting Materials: 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine derivatives.
  • Key Reaction: The benzyloxide ion is generated in situ and reacts selectively with the more reactive mesyl group at the 6-position, replacing it with the benzyloxy methyl group.
  • Conditions: The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to achieve high selectivity and yield.
  • Yields: High isolated yields reported, e.g., 91% purity and yield for the benzyloxy-substituted intermediate.

This method allows for selective substitution without affecting the amino group at the 4-position, which can be introduced or deprotected subsequently.

Protection and Deprotection Strategies

  • The amino group at the 4-position is often protected during early synthetic steps to avoid unwanted side reactions.
  • Deprotection is performed after the benzyloxy methyl substitution to yield the free 4-amine.
  • Deprotection conditions are mild and optimized to preserve the benzyloxy methyl substituent and other sensitive functionalities.

Halogenation and Ring Formation

  • The pyrimidine ring can be formed by condensation of low-cost, commercially available starting materials.
  • Hydroxyl groups at the 4- and 6-positions are converted into halogens (chlorine, bromine, or iodine) using halogenating agents at temperatures ranging from 70 to 140 °C.
  • This halogenation facilitates subsequent nucleophilic substitution reactions, including the introduction of the benzyloxy methyl group.

Alternative Synthetic Routes via Click Chemistry and Catalysis

  • Some synthetic routes to related benzyloxy-substituted pyrimidine derivatives involve copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce benzyloxy-linked triazole groups.
  • DABCO and other inexpensive catalysts have been employed to facilitate the synthesis of benzyloxy pyrimidine derivatives under solvent-free or mild conditions.
  • These methods are more complex and typically used for elaborated derivatives rather than the simple 6-[(Benzyloxy)methyl]pyrimidin-4-amine itself but demonstrate the versatility of benzyloxy functionalization on pyrimidine scaffolds.

Comparative Data Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution on 4,6-dihalopyrimidine 4-chloro-6-methyl-2-(methylsulfonyl)pyrimidine Benzyloxide ion generated in situ, mild temp 91 Selective substitution at 6-position, high purity, preserves 4-amino group
Halogenation of 4,6-dihydroxypyrimidine 5-aminopyrimidin-4,6-diols Halogenating agent, 70-140 °C Not specified Enables formation of 4,6-dihalopyrimidine intermediates for further substitution
Protection/deprotection sequence Protected amino pyrimidine intermediates Mild deprotection conditions Not specified Maintains integrity of benzyloxy methyl substituent, avoids side reactions
Click chemistry-based functionalization Benzyloxy benzaldehydes and azides Cu(I) catalysis, DABCO catalyst, solvent-free Variable Used for complex pyrimidine derivatives with triazole linkers; yields vary

Research Findings and Process Optimization

  • The nucleophilic substitution method using benzyloxide ions on halogenated pyrimidines is favored for industrial scalability due to its high yield, selectivity, and use of commercially available reagents.
  • The halogenation step converting hydroxyl groups to halogens is critical for enabling selective nucleophilic substitutions and is optimized to minimize by-products and environmental impact.
  • Protection and deprotection strategies are crucial for maintaining the amino group intact during multi-step syntheses.
  • Alternative catalytic methods, including copper-catalyzed click reactions, expand the chemical space of benzyloxy-substituted pyrimidines but are less commonly used for the specific compound this compound.
  • The reversed order of reagent addition in nucleophilic substitution significantly improves yield and purity, as demonstrated in recent studies.

Q & A

Q. What are the established synthetic routes for 6-[(Benzyloxy)methyl]pyrimidin-4-amine, and what challenges arise during purification?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and protective group strategies. For example, tert-butyl carbamate intermediates are often used to protect amine groups during coupling reactions with benzyloxy-methyl substituents . A common challenge is the removal of byproducts, such as unreacted starting materials or dimerized species. Flash chromatography (e.g., cyclohexane-ethyl acetate gradients) or recrystallization from ethanol is recommended for purification .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For pyrimidine derivatives, SCXRD parameters like bond lengths (C–C ≈ 1.40–1.48 Å) and angles (N–C–N ≈ 120°) should align with crystallographic databases. Spectroscopic methods include:

  • ¹H/¹³C NMR : Aromatic protons in the pyrimidine ring appear as doublets (δ 8.2–8.5 ppm), while benzyloxy methyl groups show signals near δ 4.5–5.0 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₂H₁₃N₃O: 215.11 g/mol) .

Q. What analytical techniques are recommended for assessing purity in academic research?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to resolve impurities .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) can monitor reaction progress (Rf ≈ 0.4–0.6 for the target compound) .

Advanced Research Questions

Q. How does the benzyloxy-methyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The benzyloxy group acts as an electron-donating substituent, increasing electron density on the pyrimidine ring. This enhances reactivity toward electrophiles at the 2- and 4-positions. However, steric hindrance from the bulky benzyl group may reduce accessibility for large electrophiles. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity .

Q. What strategies mitigate solubility issues in biological assays?

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
  • Derivatization : Introduce polar groups (e.g., hydroxyls) via hydrolysis of the benzyloxy moiety under acidic conditions .
  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 10–15 mg/mL in PBS) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

  • Core modifications : Replace the pyrimidine ring with triazine to alter binding affinity.
  • Substituent effects : Trifluoromethyl or sulfonyl groups on the benzyl ring enhance hydrophobic interactions with enzyme pockets (e.g., cholinesterases) .
  • Bioisosteres : Replace the benzyloxy group with a thioether to improve metabolic stability .

Q. What computational tools are suitable for predicting binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes like acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonding with active-site residues (e.g., Ser203, His447) .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers address contradictory spectroscopic data in structural characterization?

  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 4-methyl-6-phenylpyrimidin-2-amine, δ 8.3 ppm for C5-H) .
  • Crystallographic refinement : Use programs like SHELXL to resolve ambiguities in SCXRD data (e.g., disordered benzyl groups) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular weight215.11 g/mol
LogP (octanol-water)2.1 ± 0.3
Solubility in water<1 mg/mL (neutral pH)
Melting point162–164°C (decomposition observed)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionsYield Improvement
Reaction temperature80–90°C (reflux in THF)+15%
CatalystPd/C (5 wt%) for hydrogenolysis+20%
Purification methodFlash chromatography (EtOAc/hexane)>95% purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(Benzyloxy)methyl]pyrimidin-4-amine
Reactant of Route 2
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6-[(Benzyloxy)methyl]pyrimidin-4-amine

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